Calcium L-lactate pentahydrate, 98%

Description

Hydration Behavior

The pentahydrate undergoes stepwise dehydration upon heating:

- 30–120°C : Loss of four water molecules (23.29% mass loss).

- 120–200°C : Removal of the fifth water molecule (18.71% mass loss).

Thermogravimetric analysis (TGA) confirms the transition to an amorphous anhydrate above 200°C, which recrystallizes into a metastable crystalline anhydrate at 280°C. Relative humidity (RH) studies reveal reversible hydration: the pentahydrate stabilizes at >75% RH, while lower RH induces partial dehydration to a dihydrate or amorphous phase.

Chirality and Isomeric Variations

The L-lactate anion’s chirality governs the compound’s physicochemical and biological properties. The S-configuration at the hydroxyl-bearing carbon ensures compatibility with enzymatic systems, distinguishing it from the D-enantiomer. Racemic mixtures (DL-calcium lactate) exhibit reduced solubility (4.8 g/dL at 25°C) compared to the pure L-form (7.9 g/dL).

Isomeric purity is critical in pharmaceutical applications, as D-lactate is metabolically inactive in humans. Chiral resolution via circular dichroism (CD) or polarimetry confirms enantiomeric excess (>99% for 98% purity grade). Impurities in commercial samples, such as calcium nitrate (≤10%), are detectable through elemental analysis and Fourier-Transform Infrared Spectroscopy (FT-IR).

Spectroscopic Fingerprints

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR spectra of calcium L-lactate pentahydrate show characteristic bands:

- 3157.9 cm⁻¹ : O–H stretching from hydroxyl groups and coordinated water.

- 1573.6 cm⁻¹ and 1478.2 cm⁻¹ : Asymmetric and symmetric carboxylate (COO⁻) stretching.

- 1123.3 cm⁻¹ : C–O stretching of the lactate backbone.

These bands align with reference spectra for calcium carboxylates, confirming ionic bonding between Ca²⁺ and lactate.

X-Ray Diffraction (XRD)

XRD patterns (Cu-Kα radiation, λ = 1.5406 Å) exhibit prominent peaks at:

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 9.5 | 9.31 | 100 |

| 14.2 | 6.23 | 85 |

| 19.8 | 4.48 | 78 |

These correspond to (001), (020), and (011) lattice planes, respectively. Rietveld refinement matches the PDF card 00-029-1596 for calcium lactate pentahydrate.

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, D₂O) reveals:

- δ 1.33 ppm (d, J = 6.8 Hz) : Methyl protons adjacent to the chiral center.

- δ 4.12 ppm (q, J = 6.8 Hz) : Methine proton bonded to the hydroxyl group. ¹³C NMR identifies carboxylate (δ 182.4 ppm), methine (δ 69.8 ppm), and methyl (δ 20.1 ppm) carbons, consistent with lactate’s structure.

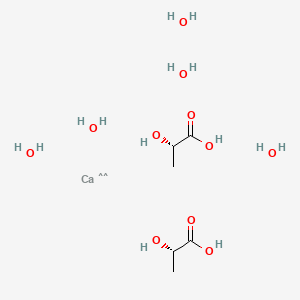

Properties

Molecular Formula |

C6H22CaO11 |

|---|---|

Molecular Weight |

310.31 g/mol |

InChI |

InChI=1S/2C3H6O3.Ca.5H2O/c2*1-2(4)3(5)6;;;;;;/h2*2,4H,1H3,(H,5,6);;5*1H2/t2*2-;;;;;;/m00....../s1 |

InChI Key |

YNIXORYWSZWLSA-VFGZHDCSSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)O.C[C@@H](C(=O)O)O.O.O.O.O.O.[Ca] |

Canonical SMILES |

CC(C(=O)O)O.CC(C(=O)O)O.O.O.O.O.O.[Ca] |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Applications

Calcium Bioavailability Enhancement

Calcium L-lactate pentahydrate is known for its role in enhancing calcium bioavailability. It serves as a source of calcium in dietary supplements and food fortification, making it beneficial for individuals with calcium deficiencies. The compound's solubility and digestibility make it an effective calcium supplement compared to other forms of calcium salts .

Cell Culture and Transfection

In cell biology, calcium L-lactate is utilized in cell culture and transfection processes. It helps maintain cell viability and supports the growth of various cell lines by providing essential nutrients. Additionally, it has been employed in gene transfection protocols, where it facilitates the uptake of plasmid DNA into cells .

Material Science Applications

Self-Healing Concrete

Recent studies have highlighted the potential of calcium L-lactate pentahydrate in the development of self-healing concrete. When incorporated with specific bacterial strains (e.g., Lysinibacillus sphaericus), it enhances the mechanical properties of mortar by promoting the precipitation of calcium carbonate through bacterial metabolism. This process not only improves compressive strength but also facilitates self-healing by filling micro-cracks within the concrete matrix . The following table summarizes key findings:

| Parameter | Control | With Calcium L-lactate | Improvement (%) |

|---|---|---|---|

| Compressive Strength | 20 MPa | 29 MPa | 45 |

| Indirect Tensile Strength | 10 MPa | 13.6 MPa | 36 |

Biodegradable Polymer Synthesis

Calcium L-lactate pentahydrate has also been explored in the synthesis of biodegradable polymers. Research indicates that it can serve as a precursor for producing polylactic acid (PLA), which is a biodegradable alternative to conventional plastics. This application aligns with increasing environmental concerns regarding plastic waste .

Environmental Engineering

Soil Remediation

In environmental applications, calcium L-lactate pentahydrate can be utilized for soil remediation processes. Its ability to provide a source of calcium ions can help improve soil structure and fertility, particularly in contaminated sites where heavy metals are present. The compound aids in the precipitation of contaminants, thereby reducing their bioavailability and toxicity .

Case Studies

-

Self-Healing Concrete Study

A study conducted on bacterial mortar supplemented with calcium L-lactate pentahydrate demonstrated significant improvements in mechanical properties and self-healing capabilities compared to control specimens without additives. The incorporation of Lysinibacillus sphaericus led to rapid calcite precipitation, effectively sealing cracks within the mortar . -

Biodegradable Polymer Research

Research into biodegradable polymer synthesis using calcium L-lactate pentahydrate showed promising results in creating PLA with desirable mechanical properties while maintaining biodegradability. This approach could potentially reduce reliance on petroleum-based plastics .

Comparison with Similar Compounds

Enantiomeric Variants: L- vs. DL-Lactate

Calcium lactate pentahydrate exists in two enantiomeric forms: L-lactate and DL-lactate . Powder X-ray diffraction (PXRD) distinguishes these forms:

- Calcium DL-lactate pentahydrate : Matches the existing PXRD reference card (PDF 00-023-0127) but lacks the distinct peaks of the L-form .

Applications : The L-form is predominant in cheese crystallization and biomedical uses, while the DL-form is less common in regulated industries due to enantiomeric purity requirements .

Comparison with Other Organic Calcium Salts

Calcium D-Gluconate Monohydrate

- Formula : C₁₂H₂₂CaO₁₄·H₂O .

- Solubility : Highly soluble in cold water (3.3 g/100 mL at 20°C) compared to calcium L-lactate (solubility: ~5 g/100 mL in hot water) .

- Applications: Primarily used in intravenous calcium therapy due to rapid dissolution, whereas calcium L-lactate is preferred in oral supplements and food fortification .

Tricalcium Dicitrate Tetrahydrate

- Formula : Ca₃(C₆H₅O₇)₂·4H₂O .

- Solubility : Low water solubility (0.02 g/100 mL at 25°C), making it suitable for slow-release calcium supplements, unlike the fast-dissolving L-lactate .

- Bioavailability : Less bioavailable than calcium L-lactate, which is rapidly absorbed in the gastrointestinal tract .

Calcium Acetate

- Applications: Used in wastewater treatment and concrete repair.

Comparison with Inorganic Calcium Salts

Calcium Carbonate (CaCO₃)

- Cost : Cheaper (~$0.10/kg) but less bioavailable than calcium L-lactate (\sim$50/kg for 98% purity) .

- Applications: Widely used in construction and antacids. Calcium L-lactate is preferred in pharmaceuticals due to neutral pH and non-abrasive properties .

Calcium Chloride (CaCl₂)

- Hygroscopicity : Highly hygroscopic, limiting its use in dry formulations. Calcium L-lactate is stable under ambient conditions .

- Toxicity : Calcium chloride can cause hypercalcemia at lower doses compared to calcium L-lactate .

Role in Bio-Based Materials

Calcium L-lactate pentahydrate outperforms other calcium sources in bio-concrete:

- Bacterial Metabolism : Serves as a dual carbon and calcium source for L. sphaericus, enabling efficient calcite precipitation (Eq. 1) :

$$ \text{Ca(C₃H₅O₃)₂ + 2O₂ → CaCO₃ + 3H₂O + 3CO₂} $$

- Comparison with Calcium Formate : Formate produces less CO₂ and slower calcite deposition, reducing self-healing efficiency .

Physical and Chemical Properties

| Property | Calcium L-lactate Pentahydrate | Calcium D-Gluconate | Calcium Carbonate |

|---|---|---|---|

| Molecular Weight (g/mol) | 308.29 | 448.39 | 100.09 |

| Solubility (g/100 mL) | 5 (hot water) | 3.3 (cold water) | 0.001 |

| Melting Point (°C) | 240 | 195 (decomposes) | 1,339 (decomposes) |

| Hydration | Pentahydrate | Monohydrate | Anhydrous |

| Primary Use | Pharmaceuticals, bio-concrete | IV therapy | Construction |

| References |

Preparation Methods

Chemical Synthesis via Reaction of Lactic Acid and Calcium Carbonate

One of the primary methods to prepare calcium L-lactate pentahydrate is the direct reaction between lactic acid and calcium carbonate, particularly precipitated calcium carbonate (PCC).

- Process Description :

Lactic acid (L(+)-lactic acid) is reacted with PCC under controlled conditions to form calcium lactate. The reaction typically occurs in aqueous solution, where calcium carbonate acts as the calcium source, neutralizing lactic acid to precipitate calcium lactate pentahydrate crystals. - Key Parameters :

- Temperature control to optimize yield and purity.

- Stoichiometric ratios of lactic acid to calcium carbonate to ensure complete reaction.

- pH monitoring to maintain suitable conditions for precipitation.

- Research Findings :

Cheong et al. (2016) demonstrated that calcium lactate pentahydrate crystals were successfully formed by reacting PCC with lactic acid, achieving high yields and purity (98%) confirmed by FT-IR, TG-DTA, and SEM analysis. The study also highlighted that the crystalline form is predominantly the pentahydrate, which is stable under ambient conditions. - Advantages :

- Straightforward reaction with readily available raw materials.

- High purity and yield achievable.

- Suitable for industrial-scale production.

| Parameter | Typical Value/Condition |

|---|---|

| Reactants | L(+)-Lactic acid and PCC |

| Temperature | Ambient to 60 °C |

| Reaction time | Several hours |

| Product form | Calcium L-lactate pentahydrate crystals |

| Purity | ≥ 98% |

Fermentation-Based Biosynthesis Using Lactic Acid Bacteria

Another important preparation method involves biosynthesis through fermentation using lactic acid bacteria (LAB), such as Lactobacillus lactis.

- Process Description :

LAB ferment carbohydrates to produce L(+)-lactic acid in situ, which then reacts with calcium carbonate added to the fermentation medium, forming calcium L-lactate pentahydrate. This biological method integrates production and partial purification in one step. - Key Parameters :

- Selection of bacterial strain with high lactic acid yield.

- Control of fermentation conditions (temperature, pH, substrate concentration).

- Use of single-phase aragonite PCC as calcium source for improved reaction efficiency.

- Research Findings :

The study by Cheong et al. (2016) reported successful biosynthesis of calcium lactate pentahydrate with a yield of about 84.9% using Lactobacillus lactis. FT-IR spectra showed characteristic signals of calcium lactate pentahydrate, and TG-DTA confirmed its thermal properties. This method offers a sustainable and eco-friendly alternative to chemical synthesis. - Advantages :

- Environmentally friendly, using renewable resources.

- Potentially lower energy consumption.

- Produces biosynthetic L(+)-calcium lactate with probiotic characteristics.

| Parameter | Typical Value/Condition |

|---|---|

| Bacterial strain | Lactobacillus lactis |

| Substrate | Glucose or sucrose |

| Calcium source | Precipitated calcium carbonate (PCC) |

| Fermentation temp. | ~30-37 °C |

| Yield | ~85% |

| Product form | Calcium L-lactate pentahydrate crystals |

Crystallization and Purification Process

After synthesis (chemical or biological), calcium L-lactate pentahydrate is purified and recovered by crystallization.

- Process Description :

Crystallization is typically performed by cooling the aqueous solution containing calcium lactate. The pentahydrate form is favored due to its stability under ambient conditions. Control of temperature, relative humidity, and seeding is critical to obtain well-formed crystals and avoid fines or amorphous phases. - Research Findings :

Recent studies (Leyssens et al., 2020; UCLouvain thesis, 2020) identified multiple hydrate forms of calcium lactate, with the pentahydrate being the most stable. Cooling crystallization with controlled seeding and solid/liquid ratio prevents caking and promotes crystal growth. The pentahydrate form exhibits a characteristic dehydration behavior, transforming to an amorphous anhydrate upon heating or drying. - Thermal Properties :

- Glass transition temperature of amorphous phase: ~175 °C

- Melting point of calcium lactate pentahydrate: ~240 °C

- Optimization :

Full factorial design of experiments has been used to optimize crystallization parameters for industrial robustness and cost-effectiveness.

| Crystallization Parameter | Importance / Effect |

|---|---|

| Temperature | Controls solubility and nucleation |

| Relative Humidity | Influences hydrate form stability |

| Seeding | Prevents fines and promotes growth |

| Solid/liquid ratio | Avoids caking and ensures uniformity |

Spray Drying Method for Lactate Powder Preparation

Spray drying is used to produce calcium lactate powders, often containing the pentahydrate form.

- Process Description :

An aqueous solution or fermentation broth containing dissolved calcium lactate is atomized into fine droplets and dried rapidly by hot air. This produces a powder with controlled particle size and moisture content. - Research Findings :

Patents describe spray drying as a method to produce lactate powders with low water content (<3.5%) and high lactate content (>20 wt.%). The powders contain predominantly calcium lactate pentahydrate crystals with favorable dispersion and solubility properties. The method can handle blends with sodium lactate and saccharides for tailored compositions. - Advantages :

- Produces free-flowing powders suitable for food and pharmaceutical applications.

- Allows control over particle morphology and moisture content.

- Scalable and continuous process.

| Spray Drying Parameter | Typical Range / Condition |

|---|---|

| Dry matter content | 10-60 wt.% before drying |

| Water content in powder | <3.5 wt.% |

| Lactate content | ≥20 wt.% |

| Particle state | Mostly amorphous with some crystals |

Summary Table of Preparation Methods

| Method | Description | Key Advantages | Typical Purity (%) | Major Challenges |

|---|---|---|---|---|

| Chemical synthesis (PCC + lactic acid) | Reaction in aqueous medium forming crystals | High purity, industrial scalability | ≥ 98 | Requires precise stoichiometry |

| Fermentation (Lactic acid bacteria) | Biosynthesis via fermentation and reaction | Eco-friendly, probiotic benefits | ~98 | Control of fermentation parameters |

| Crystallization (cooling, seeding) | Purification and recovery of crystals | Produces stable pentahydrate form | ≥ 98 | Avoiding fines and caking |

| Spray drying | Drying of aqueous lactate solution | Produces powder with controlled properties | ≥ 98 | Maintaining powder flowability |

Q & A

Basic Research Questions

Q. How is high-purity Calcium L-lactate pentahydrate synthesized, and what analytical methods validate its structural integrity?

- Methodology : The compound is synthesized by neutralizing L-lactic acid with calcium hydroxide or calcium carbonate in aqueous solution, followed by crystallization and dehydration at 120°C to remove excess water . Structural validation involves:

- X-ray diffraction (XRD) to confirm crystalline lattice parameters.

- Thermogravimetric analysis (TGA) to verify the pentahydrate form by measuring water loss at 120°C (≈30% mass loss expected) .

- Fourier-transform infrared spectroscopy (FTIR) to identify characteristic lactate peaks (C=O stretch at 1,740 cm⁻¹, O-H bend at 1,450 cm⁻¹) .

Q. What USP/Ph. Eur. specifications ensure analytical reliability for pharmaceutical-grade Calcium L-lactate pentahydrate?

- Quality criteria per USP/Ph. Eur. include:

- Purity : 98.0–101.0% anhydrous basis, verified via EDTA titration under alkaline conditions (pH 12–13) using murexide as an indicator .

- Impurity limits : Heavy metals (≤20 ppm), alkali metals (≤1.0%), and volatile fatty acid salts (qualitative pass/fail) .

- Loss on drying : ≤30% after 4 hours at 120°C, confirming hydration state .

Q. How does thermal analysis differentiate between anhydrous and hydrated forms of calcium lactate?

- TGA profiles distinguish hydration states:

- Pentahydrate : Sequential mass loss at 80–120°C (≈5 H₂O molecules) .

- Anhydrous : No significant mass loss below 200°C .

- Differential scanning calorimetry (DSC) detects endothermic peaks corresponding to dehydration events .

Advanced Research Questions

Q. How do reaction conditions in hydrothermal synthesis with orthophosphoric acid influence hydroxyapatite (HAp) morphology?

- Key variables :

- pH (9–11) : Higher pH promotes HAp whisker formation with aspect ratios >20 .

- Temperature (120–200°C) : Increased temperature accelerates chelate decomposition but risks amorphous phase formation .

- Calcium-to-phosphate ratio (1.67:1) : Deviations lead to secondary phases like monetite or brushite .

- Characterization : SEM for morphology, XRD for phase purity, and FTIR to confirm PO₄³⁻ bands (1,030–1,100 cm⁻¹) .

Q. What explains contradictory solubility data for Calcium L-lactate pentahydrate in supersaturated calcium gluconate solutions?

- Observed phenomenon : Supersaturation (7× solubility limit) occurs when gluconate-lactate molar ratios exceed 3:1 due to competitive ligand binding and ionic strength effects .

- Methodological resolution :

- Isothermal titration calorimetry (ITC) to quantify binding constants.

- Ion-selective electrodes to monitor free Ca²⁺ during co-dissolution .

Q. How does Calcium L-lactate pentahydrate enhance bacterial calcium carbonate precipitation in self-healing concrete?

- Optimization :

- Calcium lactate concentration : 3.2 mM balances bacterial growth (e.g., Sporosarcina pasteurii) and cost-effectiveness without altering medium pH/Eh .

- Ureolytic activity assay : Quantify urea hydrolysis via conductivity changes (NH₄⁺ release) .

- Validation : SEM-EDS to confirm CaCO₃ crystal deposition in concrete microcracks .

Q. What experimental strategies improve the bioavailability of calcium in fortified foods using Calcium L-lactate pentahydrate?

- In vitro models :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.